

Technical Support Center: Parathyroid Hormone (PTH) Immunoassays

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Compound of Interest

Compound Name: *pTH (73-84) (human)*

Cat. No.: *B3259678*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for parathyroid hormone (PTH) fragment interference in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is PTH fragment interference in immunoassays?

A1: Parathyroid hormone (PTH) is an 84-amino acid polypeptide. In circulation, in addition to the biologically active full-length PTH (1-84), there are various inactive fragments, primarily C-terminal fragments.^[1] These fragments are cleared by the kidneys and can accumulate in patients with renal impairment.^[1] PTH fragment interference occurs when an immunoassay's antibodies cross-react with these inactive fragments, leading to an overestimation of the biologically active PTH concentration. This can result in misinterpretation of results and incorrect clinical decisions.

Q2: What are the different generations of PTH immunoassays and how do they differ in fragment recognition?

A2: There are three main generations of PTH immunoassays:

- First-generation assays: These assays used a single antibody targeting the C-terminal or mid-region of PTH. They detected a wide range of inactive C-terminal fragments and are now largely obsolete due to their lack of specificity.

- Second-generation assays ("Intact PTH"): These are sandwich immunoassays that use two different antibodies, one targeting the C-terminal region and another targeting the N-terminal region. While intended to be specific for the full-length PTH (1-84), they exhibit significant cross-reactivity with large C-terminal fragments, such as PTH (7-84).[2] This cross-reactivity can range from approximately 50% to 100% depending on the specific assay.[2]
- Third-generation assays ("Whole" or "Bio-intact PTH"): These assays were designed to improve specificity for the full-length, biologically active PTH (1-84). They utilize a capture antibody that specifically recognizes the first few amino acids of the N-terminus, thus excluding C-terminal fragments like PTH (7-84).[3] However, some third-generation assays may show cross-reactivity with other modified forms of PTH.

Q3: When should I suspect PTH fragment interference in my experimental results?

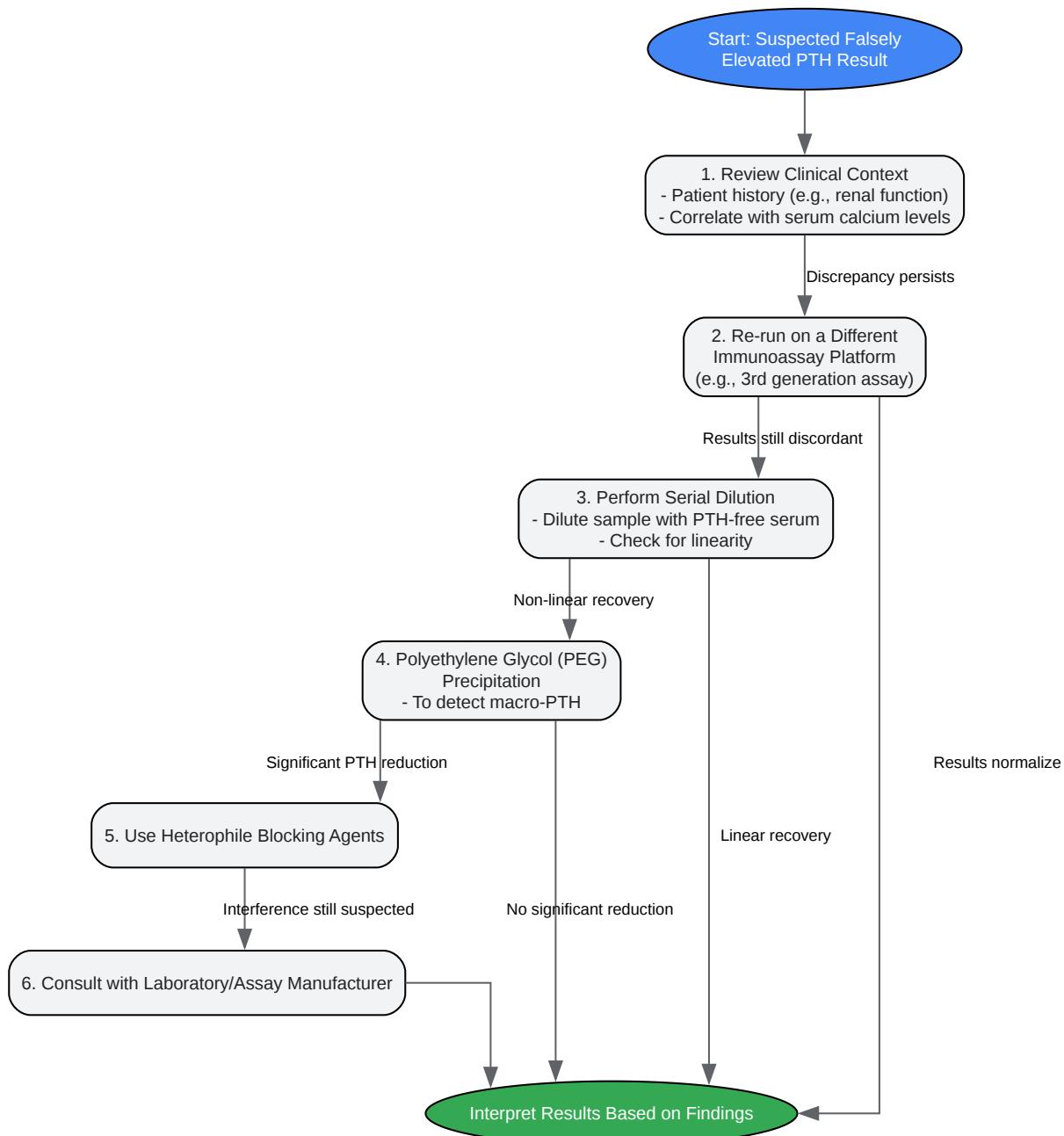
A3: You should suspect PTH fragment interference under the following circumstances:

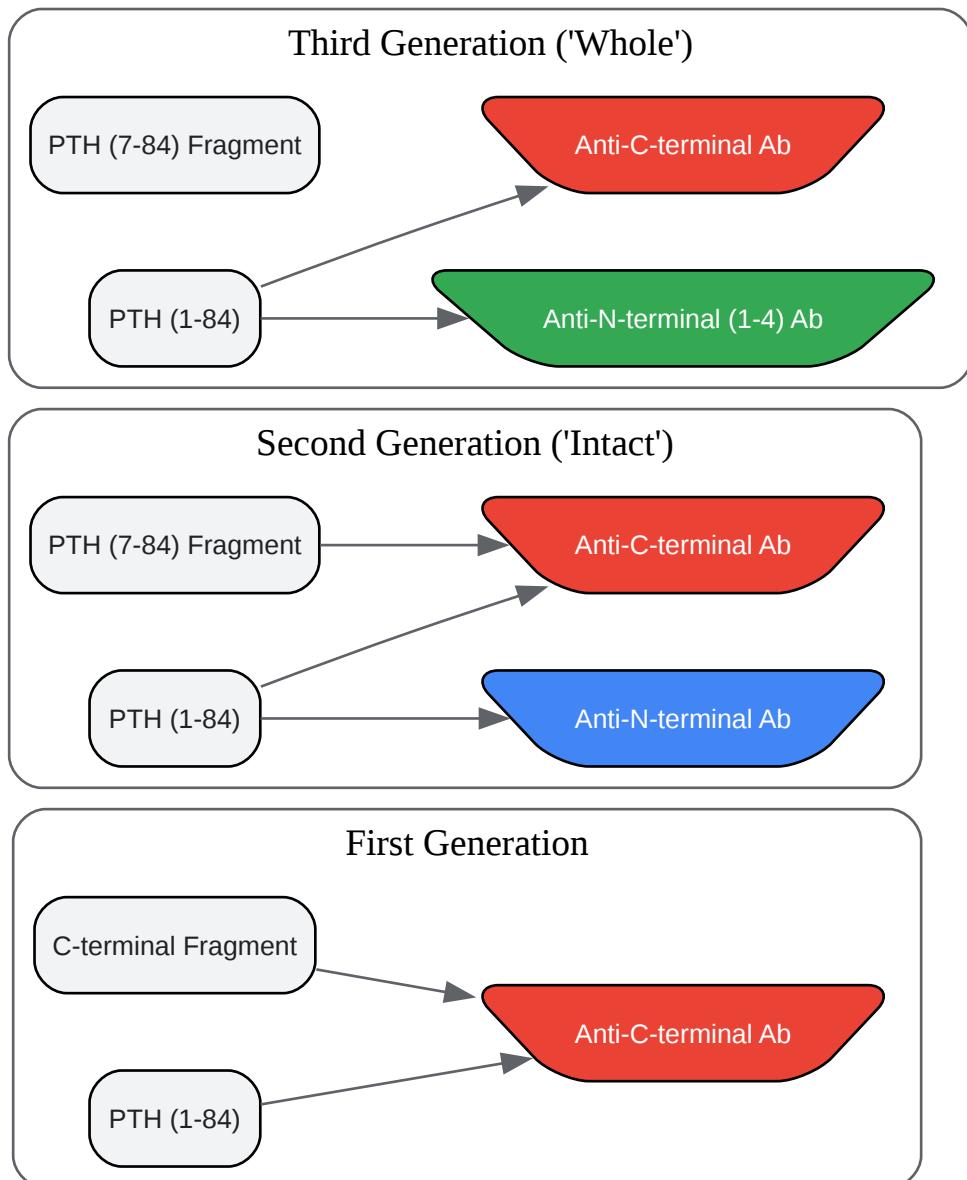
- Discrepancy between clinical/physiological observations and PTH levels: If the measured PTH concentration does not align with the expected physiological state or other biochemical markers (e.g., calcium levels), interference should be considered.
- Samples from subjects with renal impairment: Patients with chronic kidney disease have reduced clearance of PTH fragments, leading to their accumulation and a higher likelihood of interference in second-generation assays.[1]
- Inconsistent results between different PTH immunoassay platforms: If measuring the same sample with assays from different manufacturers yields significantly different PTH concentrations, this can be an indicator of varying cross-reactivity with interfering fragments.
- Unexpectedly high PTH levels: Markedly elevated PTH concentrations that are inconsistent with the clinical picture should prompt an investigation for interference.

Troubleshooting Guides

Issue: Suspected Falsely Elevated PTH Results

This guide provides a step-by-step approach to investigate and mitigate suspected PTH immunoassay interference.





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References

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- 2. Standardization of DiaSorin and Roche automated third generation PTH assays with an International Standard: impact on clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
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